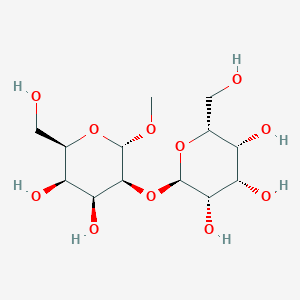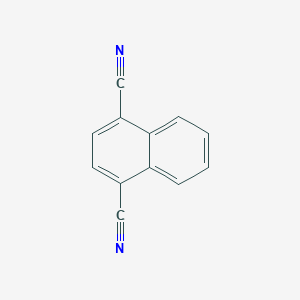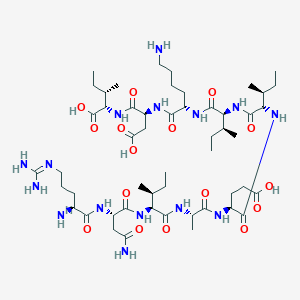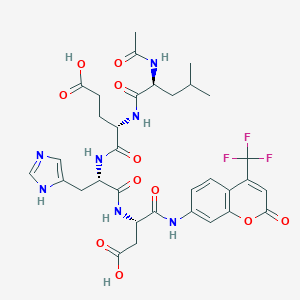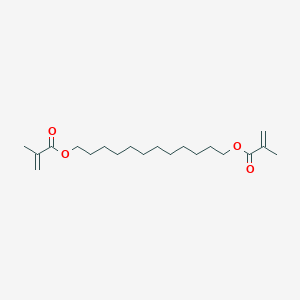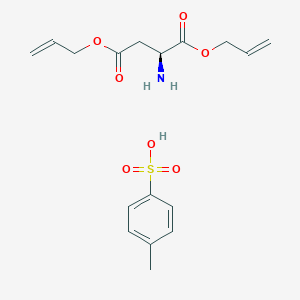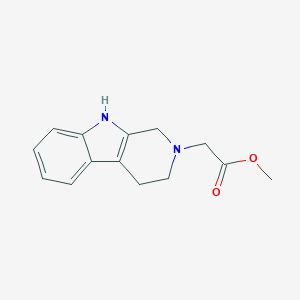
(1,3,4,9-テトラヒドロ-β-カルボリン-2-イル)-酢酸メチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester is a chemical compound with the molecular formula C14H16N2O2. It belongs to the class of beta-carbolines, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.
科学的研究の応用
Chemistry
In chemistry, (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It has been shown to interact with various neurotransmitter systems, making it a candidate for research in neurological disorders.
Medicine
In medicine, (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester is investigated for its potential therapeutic effects. It is being explored as a lead compound for the development of drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and an aldehyde.
Cyclization: The indole derivative undergoes a Pictet-Spengler cyclization with the aldehyde to form the tetrahydro-beta-carboline core.
Esterification: The resulting carboline is then esterified with acetic acid and methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
作用機序
The mechanism of action of (1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It may modulate the activity of serotonin and dopamine receptors, contributing to its potential antidepressant and anxiolytic effects. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, providing anti-inflammatory benefits.
類似化合物との比較
Similar Compounds
Harmine: Another beta-carboline with similar neuroprotective properties.
Harmaline: Known for its psychoactive effects and use in traditional medicine.
Tetrahydroharmine: Shares structural similarities and is studied for its potential therapeutic effects.
Uniqueness
(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and biological activity. This ester group can be hydrolyzed in vivo, potentially leading to different metabolites with distinct biological effects.
特性
IUPAC Name |
methyl 2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14(17)9-16-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,15H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVKPCJAOVAHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC2=C(C1)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558896 |
Source


|
| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121911-03-3 |
Source


|
| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
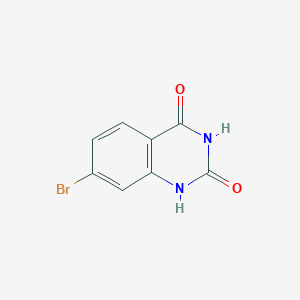
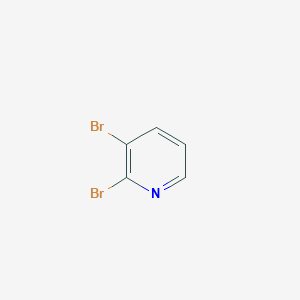
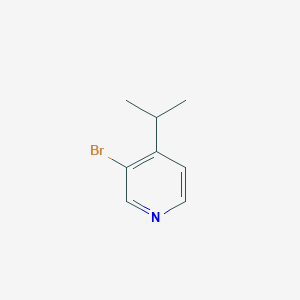

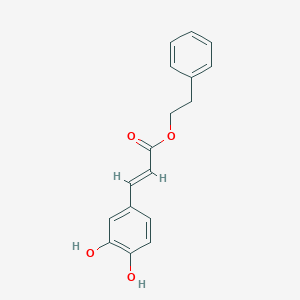
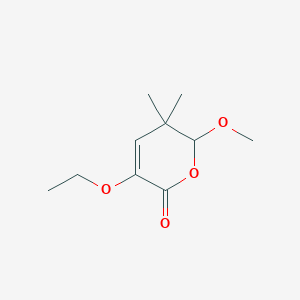
![[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate](/img/structure/B49203.png)
